N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophene ring and a hydrazinecarbothioamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell. This inward flow of potassium ions makes the cell’s interior more negative, reducing the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. These channels play a crucial role in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 dmpk assays, which assess the drug’s absorption, distribution, metabolism, and excretion (adme) properties . The compound has shown improved metabolic stability over prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to a decrease in cell excitability. This can result in various effects, depending on the specific type of cell and the physiological context .
Biochemical Analysis
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits .
Cellular Effects
The compound influences cell function by activating GIRK channels . This activation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to GIRK channels and activating them . This can lead to changes in gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide typically involves the reaction of tetrahydrothiophene with appropriate oxidizing agents to form the dioxidotetrahydrothiophene ring. This intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophene ring to its corresponding thiophene derivative.
Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, thiophene derivatives, and various substituted hydrazinecarbothioamides, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar dioxidotetrahydrothiophene ring but differ in their functional groups and overall structure.
Thiophene derivatives: Compounds with a thiophene ring structure but lacking the dioxidotetrahydrothiophene ring.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide is unique due to its combination of the dioxidotetrahydrothiophene ring and hydrazinecarbothioamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-amino-3-(1,1-dioxothiolan-3-yl)thiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2S2/c6-8-5(11)7-4-1-2-12(9,10)3-4/h4H,1-3,6H2,(H2,7,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLRNGJAFXXMML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333138 | |
Record name | 1-amino-3-(1,1-dioxothiolan-3-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26725662 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
507454-59-3 | |
Record name | 1-amino-3-(1,1-dioxothiolan-3-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.